molecular formula C15H18N2O2S B12126307 Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- CAS No. 1152574-18-9

Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-

Cat. No.: B12126307
CAS No.: 1152574-18-9
M. Wt: 290.4 g/mol
InChI Key: BBDHBPZAADDNLM-UHFFFAOYSA-N
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Description

The compound Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- (CAS: 1152574-18-9) is a propanamide derivative with the molecular formula C15H18N2O2S and a molecular weight of 290.4 g/mol . Its structure comprises:

  • A propanamide backbone (CH3CH2CONH-).
  • A 4-amino-2-methylphenyl group attached to the amide nitrogen.
  • A (2-furanylmethyl)thio substituent at the α-carbon of the propanamide chain.

Limited data on its physical properties (e.g., melting point, boiling point) are available .

Properties

CAS No.

1152574-18-9

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(furan-2-ylmethylsulfanyl)propanamide

InChI

InChI=1S/C15H18N2O2S/c1-10-8-12(16)5-6-14(10)17-15(18)11(2)20-9-13-4-3-7-19-13/h3-8,11H,9,16H2,1-2H3,(H,17,18)

InChI Key

BBDHBPZAADDNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)SCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Direct Coupling via Carbodiimide Reagents

A widely adopted method involves activating the carboxylic acid group of 2-bromopropionic acid using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The activated intermediate then reacts with 4-amino-2-methylaniline under inert conditions to yield N-(4-amino-2-methylphenyl)-2-bromopropanamide. This method typically achieves yields of 70–85% when conducted in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C.

Reaction Conditions:

  • Solvent: DMF or CH₂Cl₂

  • Temperature: 0–25°C

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 78% (average across analogs)

Ammonolysis of Propionic Acid Derivatives

An alternative route, adapted from industrial-scale amidation processes, employs propionic acid derivatives (e.g., acid chlorides or anhydrides) reacted with 4-amino-2-methylaniline in the presence of ammonium hydroxide. While less common for complex amines, this method offers scalability, with patent CN104987297A reporting >90% conversion rates using continuous flow reactors.

Thioether Linkage Synthesis: Introducing the Furanylmethyl Substituent

The thioether group at the propanamide’s α-position is introduced via nucleophilic substitution or thiol-displacement reactions.

Nucleophilic Substitution of Halogenated Intermediates

The bromine atom in N-(4-amino-2-methylphenyl)-2-bromopropanamide is displaced by 2-furanylmethylthiolate, generated in situ from 2-furanylmethyl mercaptan (HS-CH₂-furan) and a base such as potassium carbonate. This one-pot reaction proceeds efficiently in polar aprotic solvents:

Typical Protocol:

  • Dissolve 2-bromopropanamide intermediate (1 eq) and 2-furanylmethyl mercaptan (1.2 eq) in DMF.

  • Add K₂CO₃ (2 eq) and heat at 60–80°C for 4–6 hours.

  • Isolate product via aqueous workup and column chromatography.

Key Data:

  • Yield: 65–72%

  • Purity: >95% (HPLC)

  • Side Products: <5% disulfide byproducts

Thiol-Disulfide Exchange

In cases where halogenated intermediates are unstable, thiol-disulfide exchange offers an alternative. Here, a pre-formed disulfide (e.g., bis(2-furanylmethyl) disulfide) reacts with a thiol-containing propanamide under reducing conditions. While less common, this method minimizes oxidative degradation of sensitive amines.

Industrial Production and Optimization

Scaling the synthesis requires addressing challenges in purification, reagent cost, and reaction efficiency.

Continuous Flow Reactors

Patent CN104987297A highlights the use of continuous flow systems for amidation steps, reducing reaction times from hours to minutes and improving heat dissipation. For the target compound, integrating flow chemistry could enhance throughput, particularly during the initial coupling step.

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery, especially for DMF and dichloromethane. Distillation and adsorption-based methods achieve >90% solvent reuse, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
Carbodiimide Coupling78%>95%ModerateHigh
Ammonolysis85%90%HighModerate
Thiol-Displacement72%92%LowHigh

Challenges and Mitigation Strategies

  • Thiol Oxidation: The 2-furanylmethylthiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like BHT.

  • Byproduct Formation: Disulfide byproducts are minimized using excess thiol (1.2–1.5 eq) and phased reagent addition.

  • Purification Difficulties: Reverse-phase chromatography or recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: The amino group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂, sodium borohydride (NaBH₄)

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

Table of Synthetic Routes

StepReaction TypeReagents UsedConditions
1Amide Formation4-amino-2-methylbenzoic acid + amineDehydrating conditions
2Thioether FormationThiol + intermediateNucleophilic substitution

Medicinal Chemistry

Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- shows promise in medicinal chemistry due to its potential as a drug candidate. The compound's structure may allow it to interact with biological targets such as enzymes or receptors, possibly leading to therapeutic effects.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thioether compounds have shown efficacy against various cancer cell lines in vitro, suggesting that Propanamide could possess similar properties.
  • Antimicrobial Properties : Research into related compounds has demonstrated antimicrobial activity, indicating that Propanamide may also have applications in treating infections.

Materials Science

The unique structural features of Propanamide allow for its use in developing new materials. Its ability to form stable interactions with other molecules can be exploited in polymer chemistry and the design of new composites.

Potential Applications

  • Polymer Additives : Enhancing the properties of polymers by incorporating Propanamide into their structure.
  • Nanomaterials : Utilizing its reactivity for functionalizing surfaces at the nanoscale.

Mechanism of Action

The mechanism by which Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thioether and amide groups could play crucial roles in binding to the target molecules, while the aromatic ring might facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

The following table highlights key structural differences between the target compound and related propanamide derivatives:

Compound Name (CAS) Molecular Formula Substituents Key Functional Groups Reference
Target Compound (1152574-18-9) C15H18N2O2S 4-amino-2-methylphenyl, (2-furanylmethyl)thio Thioether, Furan, Primary amine
N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide C18H22N2O2 4-amino-2-methylphenyl, 2,5-dimethylphenoxy Ether, Primary amine
N-[4-(acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide (913250-52-9) C17H19N3O2S 4-acetylamino-phenyl, (4-aminophenyl)thio Thioether, Acetamide, Primary amine
Compound 21a (Sulfonyl derivative) C17H14Cl2O4S 3,4-methylenedioxybenzyl, 2,4-dichlorophenylsulfonyl Sulfonyl, Benzodioxole
2-(4-Methoxybenzenethio)propanamide C10H13NO2S 4-methoxybenzenethio Thioether, Methoxy

Key Observations :

  • Thioether vs.
  • Furan vs. Aromatic Rings : The furan ring introduces electron-rich π-systems, differing from dichlorophenyl (e.g., Compound 21a ) or methoxyphenyl groups, which may alter binding interactions in biological targets.
  • Amino Group Modifications: The 4-amino-2-methylphenyl group contrasts with acetylated (e.g., ) or fluorinated (e.g., ) aryl amines, affecting hydrogen-bonding capacity and metabolic stability.
Comparison with Other Derivatives:
  • Sulfonyl Derivatives (21a, 21b) : Synthesized via oxidation of thioethers (e.g., 20a/20b) using m-chloroperoxybenzoic acid, yielding sulfonyl groups .
  • Acetamide Derivatives () : Incorporates acetylated amines, requiring protection/deprotection steps during synthesis.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[4-(acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide Compound 21a
Molecular Weight 290.4 329.42 417.27
Predicted pKa N/A 13.27 N/A
Lipophilicity (LogP) Moderate (thioether) Higher (aryl thio + acetamide) High (sulfonyl)
Hazard Class N/A Irritant N/A

Insights :

  • The target compound’s lower molecular weight (290.4 vs. 329.42 in ) may enhance bioavailability.
  • Sulfonyl derivatives (e.g., 21a) exhibit higher molecular weights and polarity, impacting solubility and target selectivity .

Biological Activity

Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₇H₁₈N₂OS
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 954585-17-2

The compound features a propanamide backbone with specific functional groups that may influence its biological activity.

The biological activity of Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]- is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of structurally similar compounds. For instance, novel benzothiazole derivatives have shown selective and potent antitumor properties in vitro and in vivo. The mechanisms involved include:

  • Induction of apoptosis in cancer cells.
  • Modulation of cytochrome P450 enzymes, which play a role in drug metabolism and activation.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity. The presence of the furanylmethylthio group is particularly noteworthy as it has been associated with enhanced interaction with microbial targets.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of related compounds against breast and ovarian cancer cell lines (e.g., MCF-7 and IGROV-1). Results indicated significant growth inhibition, suggesting that structural modifications can enhance cytotoxicity.
    CompoundCell LineIC50 (µM)Mechanism
    Benzothiazole DerivativeMCF-715Apoptosis induction
    Propanamide AnalogIGROV-120Enzyme inhibition
  • Antimicrobial Activity : In vitro assays showed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Propanamide, N-(4-amino-2-methylphenyl)-2-thioAmide with thioetherAntitumor, antimicrobial
2-Amino-2-methyl-N-(4-methylphenyl)propanamideAmideAntitumor
N-(4-Aminophenyl)propanamideSimple amideModerate antitumor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-?

  • Methodology : The synthesis typically involves multi-step protocols:

Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-furanylmethylthiol) with a halogenated propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Amide coupling : Using coupling agents like HATU or EDC/HOBt to conjugate the amino-substituted phenyl group to the propanamide backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard for isolating the final product .

  • Key Considerations : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thioether group .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H and ¹³C NMR confirm the presence of the furanylmethylthio group (δ ~2.8–3.2 ppm for SCH₂, δ ~6.3–7.6 ppm for furan protons) and the amide proton (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles; SHELXL software is widely used for refinement .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Approach :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • HPLC Stability Assays : Monitor degradation products in solvents (e.g., DMSO, PBS) over 24–72 hours .
  • Light Sensitivity : Store in amber vials if the thioether group shows UV-induced oxidation .

Advanced Research Questions

Q. How can structural ambiguities in the propanamide derivative be resolved using complementary techniques?

  • Integrated Workflow :

X-ray Diffraction : Resolve crystal packing and confirm bond lengths/angles .

Dynamic NMR : Detect rotational barriers in the amide group (e.g., variable-temperature studies) .

DFT Calculations : Optimize geometry using Gaussian or ORCA software to compare with experimental data .

  • Case Study : Conflicting NOE signals in the furan ring were resolved via synchrotron-based crystallography, revealing a planar conformation stabilized by intramolecular H-bonding .

Q. What strategies optimize the compound’s synthetic yield when scaling up?

  • Key Adjustments :

  • Catalyst Screening : Replace HATU with cheaper alternatives (e.g., DCC) for amide coupling, maintaining >90% yield .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions in thioether formation (residence time: 10–15 min) .
  • Solvent Recycling : Recover DMF via vacuum distillation to reduce costs .

Q. How do researchers address contradictions in reported biological activity data?

  • Troubleshooting Protocol :

Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (HPLC ≥98%) .

SAR Analysis : Compare derivatives (e.g., replacing the furan with thiophene) to isolate structural contributors to activity .

Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to confirm target binding kinetics, resolving discrepancies in IC₅₀ values .

Q. What computational tools predict the compound’s reactivity in novel chemical reactions?

  • Framework :

  • Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites on the thioether and amide groups .
  • MD Simulations (GROMACS) : Simulate solvent effects on hydrolysis rates in aqueous buffers .

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